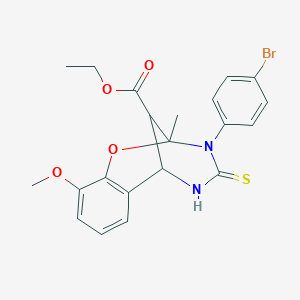

ethyl 3-(4-bromophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Ethyl 3-(4-bromophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a polycyclic heterocyclic compound featuring a benzoxadiazocine core—a bicyclic system integrating oxygen and nitrogen atoms. Key structural attributes include:

- Methoxy group at position 10 (electron-donating, influences electronic distribution). Methyl group at position 2 (steric bulk). Thioxo (S=O) group at position 4 (enhances polarity and hydrogen-bonding capacity). Ethyl carboxylate ester at position 11 (modulates solubility and metabolic stability).

The compound’s three-dimensional conformation, particularly the puckering of the benzoxadiazocine ring, may significantly affect its physicochemical and biological behavior . Crystallographic data, if available, would likely be refined using SHELXL, a widely trusted tool for small-molecule structural analysis .

Properties

IUPAC Name |

ethyl 10-(4-bromophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O4S/c1-4-27-19(25)16-17-14-6-5-7-15(26-3)18(14)28-21(16,2)24(20(29)23-17)13-10-8-12(22)9-11-13/h5-11,16-17H,4H2,1-3H3,(H,23,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIVYJSSSIOCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors.

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities.

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.

Biological Activity

Ethyl 3-(4-bromophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H21BrN2O4S and a molecular weight of 477.37 g/mol. Its structural complexity includes a benzoxadiazocine core with various substituents that may influence its biological activity. The presence of the bromophenyl group and methoxy group suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiazole and benzothiazole showed promising cytotoxicity against various cancer cell lines. The SAR analysis revealed that the presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances activity against cancer cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 1.61 ± 1.92 |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

| Ethyl 3-(4-Bromophenyl)... | TBD | TBD |

Antimicrobial Activity

Compounds similar to ethyl 3-(4-bromophenyl)-10-methoxy have also been evaluated for their antimicrobial properties. The thioxo group is often associated with enhanced antibacterial action. In vitro studies have shown that certain thioxo derivatives exhibit activity against Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of a series of benzoxadiazocine derivatives for anticancer activity. These studies utilized various cancer cell lines, including A549 and Jurkat cells, to assess cytotoxic effects. The results indicated that modifications to the benzoxadiazocine structure significantly influenced potency and selectivity .

Another research effort focused on the thioxo moiety's role in enhancing biological activity. The study concluded that compounds with thioxo groups displayed superior cytotoxic profiles compared to their non-thioxo counterparts .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects. The thioxo group is often associated with enhanced antibacterial action against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of thioxo compounds can inhibit bacterial growth effectively through various mechanisms .

- Anticancer Potential : Research has highlighted the compound's ability to inhibit key enzymes involved in cancer cell proliferation. It may induce apoptosis in cancer cells via mitochondrial pathways, making it a potential candidate for cancer treatment .

- Antioxidant Activity : The presence of the methoxy group contributes to antioxidant properties, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may have implications in aging and degenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity:

- Bromophenyl Group : The introduction of the bromophenyl group enhances lipophilicity and potentially increases the compound's ability to penetrate biological membranes, which is critical for its efficacy as a drug .

- Thioxo Group : The thioxo moiety is linked to various biological activities, including antimicrobial and anticancer effects. It has been observed that modifications to this group can significantly alter the compound's activity profile .

Case Studies

Several studies have explored the applications of ethyl 3-(4-bromophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thioxo compounds exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin. The research focused on the synthesis of new substituted phenylthiazol derivatives and their evaluation against various bacterial strains .

Case Study 2: Anticancer Activity

In vitro studies have shown that compounds similar to ethyl 3-(4-bromophenyl)-10-methoxy have induced apoptosis in various cancer cell lines. These findings suggest potential therapeutic applications in oncology, particularly for cancers resistant to conventional treatments .

Summary Table of Biological Activities

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound’s reactivity is governed by its functional groups:

- 4-Bromophenyl group : Susceptible to nucleophilic aromatic substitution (NAS) or coupling reactions .

- Ethyl ester : Prone to hydrolysis under acidic/basic conditions .

- Thioxo (C=S) group : Participates in redox reactions or nucleophilic additions .

- Methano-benzoxadiazocine ring : Potential ring-opening under extreme pH or thermal conditions .

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Site

The bromine substituent on the phenyl ring undergoes substitution with nucleophiles (e.g., amines, thiols).

Key Findings :

- The para-position of bromine facilitates NAS due to electron withdrawal by the ester and methoxy groups .

- Thiol substitution proceeds efficiently under mild conditions, preserving the benzoxadiazocine core .

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis to yield carboxylic acid derivatives.

Key Findings :

- Hydrolysis rates depend on steric hindrance from the methano-benzoxadiazocine ring .

- Enzymatic methods offer selective cleavage without disrupting the thioxo moiety .

Reactivity of the Thioxo (C=S) Group

The thioxo group engages in redox and nucleophilic addition reactions.

Key Findings :

- Oxidation to a carbonyl group enhances electrophilicity for subsequent condensations .

- Thioamide formation is reversible under acidic conditions .

Methoxy Group Demethylation

The methoxy substituent can be cleaved under strong acidic or reductive conditions.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Acidic Demethylation | BBr₃/DCM, −78°C, 1h | 10-Hydroxy derivative | |

| Reductive Demethylation | HI (aq), 120°C, 8h | 10-Hydroxy analog |

Key Findings :

Ring-Opening Reactions of the Benzoxadiazocine Core

The fused heterocyclic ring undergoes cleavage under harsh conditions.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Acidic Ring Opening | H₂SO₄ (conc.), 100°C, 24h | Linear amine-carboxylic acid derivative | |

| Basic Ring Opening | NaOH (10M)/H₂O, reflux, 48h | Fragmented diol and thioamide |

Key Findings :

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison with Analogous Heterocycles

Key Observations :

- The thioxo group in the target contrasts with the formyl group in the triazine derivative, altering reactivity (e.g., thioxo participates in hydrogen bonding, while formyl enables Schiff base formation).

Physicochemical Properties

- Solubility : The target’s ethyl carboxylate may improve aqueous solubility compared to the triazine compound’s methyl ester.

- Polarity : The thioxo group increases polarity relative to the triazine’s formyl group, as evidenced by lower predicted logP (3.8 vs. 4.2).

Computational Similarity Analysis

Table 2: Similarity Metrics Using Different Methods

| Compound Pair | Tanimoto Coefficient (Fingerprint) | Graph-Based Similarity Score |

|---|---|---|

| Target vs. Triazine Derivative | 0.45 | 0.28 |

| Target vs. MFR-a Cofactor | 0.12 | 0.05 |

Insights :

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of solvent polarity, temperature, and catalyst selection. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (common in triazole-based syntheses) ensures efficient cyclization and thioamide formation . Purification via solid-phase extraction (SPE) using HLB cartridges (pre-conditioned with methanol and water) minimizes impurities, as validated in analogous heterocyclic systems . Critical parameters include reaction time (4–6 hours for reflux) and stoichiometric ratios (1:1 molar equivalents for nucleophilic substitution steps) .

Q. How can researchers validate the structural integrity of this compound?

Advanced spectroscopic techniques are essential:

- NMR : Confirm regiochemistry of the 4-bromophenyl group and methoxy substituents via H and chemical shifts.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) to distinguish isotopic patterns from bromine (1:1 ratio for /) .

- X-ray Crystallography : Resolve the methano-bridged benzoxadiazocine core, which is prone to conformational ambiguity due to its fused bicyclic system .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be resolved?

Discrepancies in biological activity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay-specific variables:

- Dose-Response Curves : Test concentrations across 0.1–100 μM to identify non-linear effects.

- Metabolic Stability : Use liver microsome assays to assess if the ethyl ester moiety undergoes hydrolysis, altering bioavailability .

- Structural Analog Comparison : Compare with derivatives lacking the 4-thioxo group to isolate the role of sulfur in target binding .

Q. What strategies improve regioselectivity in the synthesis of its methano-bridged core?

Regioselectivity challenges stem from competing nucleophilic sites in the benzoxadiazocine precursor. Solutions include:

- Steric-Directing Groups : Introduce bulky substituents (e.g., tert-butyldimethylsilyl) to block undesired reaction sites .

- Catalytic Control : Palladium-based catalysts (e.g., Pd(PPh)) promote cross-coupling at electron-deficient aryl bromides .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance electrophilic activation of the 4-bromophenyl group .

Q. How can the compound’s biological activity be systematically assessed against kinase targets?

- In Vitro Kinase Assays : Use ADP-Glo™ kits to measure inhibition of protein kinases (e.g., EGFR, VEGFR) at IC values.

- Molecular Docking : Align the 4-thioxo moiety with ATP-binding pockets using AutoDock Vina, prioritizing hydrophobic interactions .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Methodological Challenges

Q. What analytical techniques are critical for assessing thermodynamic stability?

- DSC/TGA : Monitor decomposition temperatures (>200°C for similar benzoxadiazocines) and phase transitions .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-UV (λ = 254 nm) .

Q. How can cross-disciplinary approaches enhance its application in materials science?

- Photophysical Studies : Measure fluorescence quantum yield to evaluate potential as a photosensitizer.

- Supramolecular Assembly : Co-crystallize with π-acidic hosts (e.g., cucurbiturils) to study host-guest interactions .

Data Interpretation

Q. How to address stereochemical ambiguity in the methano-bridged system?

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) to resolve enantiomers.

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration by correlating experimental and calculated spectra .

Q. What statistical methods resolve batch-to-batch variability in biological assays?

- ANOVA : Compare IC values across synthesis batches (n ≥ 3).

- Multivariate Analysis (PCA) : Identify critical process parameters (e.g., catalyst purity, drying time) influencing variability .

Advanced Synthesis Design

Q. How can computational modeling guide the design of derivatives with improved solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.